

physicochemical properties of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-4-morpholinopyrimidine-5-carbaldehyde**

Abstract

2-Chloro-4-morpholinopyrimidine-5-carbaldehyde is a substituted pyrimidine that serves as a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a reactive aldehyde, an electrophilic chloropyrimidine core, and a morpholine moiety—makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic profile, and the experimental methodologies required for its characterization. By synthesizing data from established chemical principles and outlining self-validating experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to utilize this compound in their synthetic and therapeutic programs.

Introduction: A Scaffold of Therapeutic Potential

The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous clinically active agents, including anticancer drugs like 5-fluorouracil.^[1] The functionalization of this core scaffold allows for the fine-tuning of pharmacological activity. In the case of **2-Chloro-4-morpholinopyrimidine-5-carbaldehyde**, the substituents are strategically positioned to impart specific reactivity and properties.

- 2-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a primary site for introducing further molecular diversity.
- 4-Morpholino Group: The morpholine ring is a common feature in modern drug candidates, often used to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. Morphinopyrimidines have demonstrated significant antiproliferative activity, notably as inhibitors of pathways like PI3K/mTOR.[1]
- 5-Carbdehyde Group: The aldehyde function is a versatile chemical handle for a wide range of transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of larger, more complex molecules.[1]

The convergence of these three groups in a single molecule makes it a high-value intermediate for creating libraries of compounds for screening and lead optimization.[1][2] Understanding its fundamental physicochemical properties is therefore not merely an academic exercise but a critical prerequisite for its effective application in drug development.[3]

Core Physicochemical Properties

A thorough characterization of a compound's physicochemical profile is essential for predicting its behavior in both chemical reactions and biological systems.[4] The key properties of **2-Chloro-4-morpholinopyrimidine-5-carbaldehyde** are summarized below.

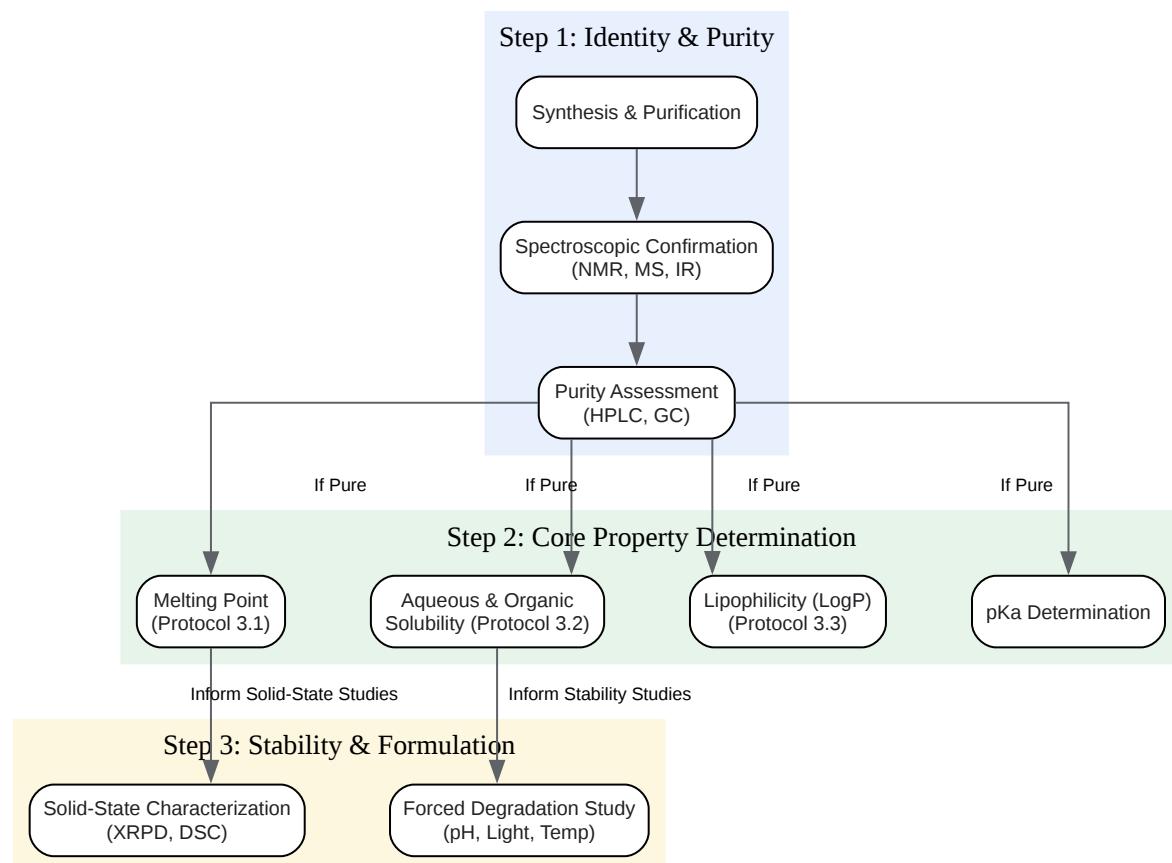
Property	Value	Source / Method	Significance in Drug Development
IUPAC Name	2-chloro-4-(morpholin-4-yl)pyrimidine-5-carbaldehyde	---	Standardized identification.
CAS Number	1820740-39-3	[5][6]	Unique registry number for database tracking.
Molecular Formula	C ₉ H ₁₀ ClN ₃ O ₂	[5]	Determines exact mass and elemental composition.
Molecular Weight	227.65 g/mol	[5]	Crucial for stoichiometric calculations in synthesis.
Physical Form	Solid (Predicted)	Inferred from related structures	Affects handling, formulation, and dissolution.
Melting Point	Not Experimentally Reported	Capillary Method (See Protocol 3.1)	Indicator of purity and lattice energy.[7]
Solubility	Not Experimentally Reported	Shake-Flask Method (See Protocol 3.2)	Critical for reaction conditions and bioavailability.[8]
Lipophilicity (LogP)	Not Experimentally Reported	HPLC or Shake-Flask (See Protocol 3.3)	Governs membrane permeability and protein binding.[9][10]
pKa	Not Experimentally Reported	Potentiometric Titration[8]	Determines the ionization state at physiological pH.

Experimental Methodologies & Workflows

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for its determination.^[3] The following protocols represent standard, validated approaches in the field.

Physicochemical Characterization Workflow

The logical flow for characterizing a new chemical entity like **2-Chloro-4-morpholinopyrimidine-5-carbaldehyde** is outlined below. This process ensures that foundational data is gathered efficiently to inform subsequent, more complex studies.



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Caption: Workflow for Physicochemical Characterization.

Protocol 3.1: Melting Point Determination via Capillary Method

- Rationale: This technique provides a sharp melting range, which is a primary indicator of compound purity. A broad melting range often suggests the presence of impurities.
- Methodology:
 - Ensure the sample is completely dry and finely powdered.
 - Pack a small amount of the sample into a glass capillary tube to a height of 2-3 mm.
 - Place the capillary tube into a calibrated melting point apparatus (e.g., Thomas-Hoover).
 - Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
 - Record the temperature at which the first liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is reported as the range T_1-T_2 .

Protocol 3.2: Thermodynamic Solubility via Shake-Flask Method

- Rationale: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, a critical parameter for both synthetic reaction design and predicting oral bioavailability.[8][10]
- Methodology:
 - Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial.
 - Agitate the vial at a constant temperature (typically 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

- After agitation, allow the suspension to settle.
- Filter the supernatant through a fine-pore filter (e.g., 0.22 μm) to remove all undissolved solid.
- Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Protocol 3.3: Lipophilicity (LogP) via HPLC Method

- Rationale: High-performance liquid chromatography (HPLC) offers a rapid and reliable alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[\[9\]](#)
- Methodology:
 - Establish a correlation between the retention time on a reverse-phase HPLC column (e.g., C18) and the known LogP values of a series of standard compounds.
 - Prepare a solution of **2-Chloro-4-morpholinopyrimidine-5-carbaldehyde** in the mobile phase.
 - Inject the sample onto the calibrated HPLC system.
 - Measure the retention time of the compound.
 - Calculate the LogP of the compound by interpolating its retention time on the calibration curve generated in step 1.

Spectroscopic & Spectrometric Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a synthesized molecule.[\[11\]](#)

¹H NMR Spectroscopy

The expected proton NMR spectrum would show characteristic signals for each unique proton environment:

- Aldehyde Proton (-CHO): A highly deshielded singlet, expected to appear far downfield around δ 9.8-10.2 ppm.
- Pyrimidine Ring Proton: A singlet for the proton at the C6 position, expected in the aromatic region around δ 8.5-8.8 ppm.
- Morpholine Protons: Two distinct multiplets (or triplets) corresponding to the protons adjacent to the nitrogen and oxygen atoms, typically in the range of δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for all nine carbon atoms:

- Carbonyl Carbon (-CHO): The most deshielded signal, expected above δ 185 ppm.
- Pyrimidine Ring Carbons: Signals for the four carbons in the pyrimidine ring, with the carbon bearing the chlorine atom (C2) and the aldehyde-substituted carbon (C5) having distinct chemical shifts.
- Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring, typically between δ 45-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.[\[11\]](#) Key absorption bands would include:

- C=O Stretch (Aldehyde): A strong, sharp absorption band around $1690\text{-}1715\text{ cm}^{-1}$.
- C-H Stretch (Aldehyde): Two weaker bands, one around 2820 cm^{-1} and another around 2720 cm^{-1} .
- C=N and C=C Stretches (Pyrimidine Ring): Multiple absorptions in the $1500\text{-}1650\text{ cm}^{-1}$ region.
- C-O-C Stretch (Morpholine): A strong band around 1115 cm^{-1} .

Mass Spectrometry (MS)

Electron-impact mass spectrometry (EI-MS) would confirm the molecular weight.

- Molecular Ion (M^+): The spectrum should show a molecular ion peak at $m/z = 227$. A characteristic isotopic pattern ($M+2$ peak) with an intensity of about one-third of the M^+ peak will be present due to the natural abundance of the ^{37}Cl isotope, confirming the presence of one chlorine atom.

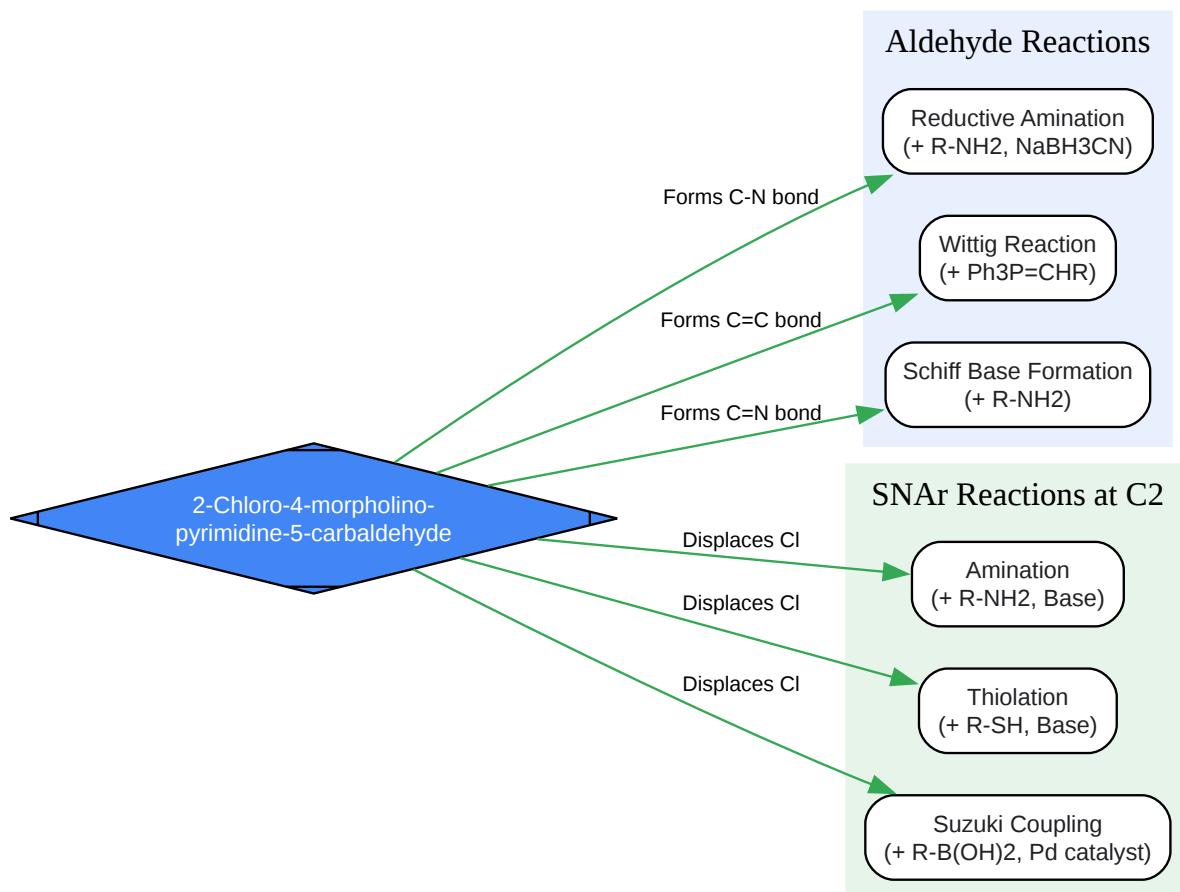
Stability and Synthetic Reactivity

Stability and Storage

Like many aldehydes, this compound may be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It should be stored long-term in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).^[5]

Key Synthetic Transformations

The molecule's utility stems from the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications, making it a powerful synthetic intermediate.

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Caption: Key Synthetic Transformations of the Title Compound.

Conclusion

2-Chloro-4-morpholinopyrimidine-5-carbaldehyde is a well-defined chemical entity with significant potential as a scaffold in drug discovery. This guide has detailed its fundamental physicochemical identity and outlined the robust, validated experimental protocols necessary for its full characterization. The strategic arrangement of its functional groups provides a platform for diverse synthetic modifications, enabling the exploration of new chemical space. For researchers in medicinal chemistry, a firm grasp of these properties and methodologies is the first step toward unlocking the therapeutic potential of the novel molecules that can be synthesized from this versatile intermediate.

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- To cite this document: BenchChem. [physicochemical properties of 2-Chloro-4-morpholinopyrimidine-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1473507#physicochemical-properties-of-2-chloro-4-morpholinopyrimidine-5-carbaldehyde>]

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